molecular formula C7H7NO6S B12722312 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- CAS No. 125628-92-4

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro-

Cat. No.: B12722312
CAS No.: 125628-92-4
M. Wt: 233.20 g/mol
InChI Key: LRINMBOHZZPHOG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name and Systematic Terminology

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 5-(methylsulfonyl)-3-nitrobenzene-1,2-diol . This name reflects:

  • The parent benzene ring with hydroxyl groups at positions 1 and 2 (catechol backbone).
  • A nitro group ($$-\text{NO}_2$$) at position 3.
  • A methylsulfonyl group ($$-\text{SO}2\text{CH}3$$) at position 5.

The numbering follows IUPAC priority rules, where functional groups are assigned the lowest possible locants based on their order of precedence: sulfonyl > nitro > hydroxyl.

Alternative Synonyms and Registry Identifiers

This compound is cataloged under multiple aliases and regulatory identifiers, as shown below:

Identifier Type Value Source
Systematic Name 5-Methylsulfonyl-3-nitrobenzene-1,2-diol PubChem
CAS Registry Number 125628-92-4 PubChem
PubChem CID 5,747,965 PubChem
DTXSID DTXSID70154807 PubChem
European EC Number Not assigned N/A

Additional synonyms include 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- and 3-nitro-5-(methylsulfonyl)catechol, both emphasizing the substituent positions.

Structural Relationship to Catechol Derivatives

Catechol (1,2-benzenediol) derivatives are characterized by hydroxyl groups at the 1 and 2 positions, enabling diverse chemical modifications. Key structural comparisons include:

  • 3-Methyl-5-nitrocatechol (CAS 5378-76-7): Features methyl and nitro groups but lacks the sulfonyl moiety.
  • Nitromersol (CAS 133-58-4): A mercury-containing antiseptic with a nitro-substituted catechol structure.
  • 5-Methanesulfonyl-1-methyl-3-nitro-1H-1,2,4-triazole : A triazole analog sharing nitro and methylsulfonyl groups but on a heterocyclic scaffold.

The methylsulfonyl group in 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- introduces strong electron-withdrawing effects, altering reactivity compared to simpler catechols like 3-methyl-5-nitrocatechol. This group enhances stability toward oxidation and influences hydrogen-bonding patterns, as evidenced by computational studies of its 3D conformation.

Table 1: Structural Comparison of Selected Catechol Derivatives
Compound Substituents Molecular Formula
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- 3-NO₂, 5-SO₂CH₃ $$ \text{C}7\text{H}7\text{NO}_6\text{S} $$
3-Methyl-5-nitrocatechol 3-CH₃, 5-NO₂ $$ \text{C}7\text{H}7\text{NO}_4 $$
Nitromersol 2-Hg-O-C₆H₃(NO₂)(CH₃) $$ \text{C}7\text{H}5\text{HgNO}_3 $$

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125628-92-4

Molecular Formula

C7H7NO6S

Molecular Weight

233.20 g/mol

IUPAC Name

5-methylsulfonyl-3-nitrobenzene-1,2-diol

InChI

InChI=1S/C7H7NO6S/c1-15(13,14)4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3

InChI Key

LRINMBOHZZPHOG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Nitro-Methylsulfonyl Benzene Derivatives

The precursor 2-nitro-4-methylsulfonyl toluene or related nitro-methylsulfonyl benzenes are prepared by sulfonation and oxidation reactions starting from 2-nitrotoluene:

  • Sulfonation : 2-nitrotoluene is reacted with chlorosulfonic acid under controlled temperature (100–150 °C, preferably 110–120 °C) to introduce the sulfonyl chloride group at the methyl position, forming 3-nitro-4-methyl benzene sulfonyl chloride. The reaction is typically carried out over 3–6 hours with catalysts such as N,N-dimethylformamide (DMF) to enhance acyl chloride formation.

  • Oxidation : The methyl group is oxidized to the methylsulfonyl group using an oxidation device with oxygen and catalysts such as V2O5 in sulfuric acid medium at elevated temperatures (~140 °C). Nitric acid is added dropwise to control the reaction rate and maintain system pressure. The oxidation yields 2-nitro-4-methylsulfonyl benzoic acid derivatives with high purity and yield (~90%).

Conversion to 1,2-Benzenediol Derivative

The catechol (1,2-benzenediol) moiety is introduced by hydroxylation of the aromatic ring, often through diazotization and hydrolysis steps:

  • Starting from amino-substituted benzenes, diazotization with sodium nitrite under acidic conditions forms diazonium salts, which upon hydrolysis yield the dihydroxybenzene (catechol) structure.

  • For the specific 5-(methylsulfonyl)-3-nitro substitution pattern, selective nitration and sulfonylation steps are carefully controlled to maintain regioselectivity.

Nitration and Functional Group Transformations

  • Nitration is performed using nitrating agents such as potassium nitrate in sulfuric acid, or mixed acid systems, under controlled temperature to avoid over-nitration and to achieve the desired substitution pattern.

  • The methylsulfonyl group is stable under nitration conditions, allowing for selective introduction of the nitro group at the 3-position.

Purification and Isolation

  • After synthesis, the product is purified by crystallization, filtration, and washing steps to remove inorganic salts and unreacted starting materials.

  • Solvent extraction and distillation (e.g., using toluene) are employed to isolate the pure 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- compound.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Sulfonation 2-nitrotoluene + chlorosulfonic acid, 110–120 °C, DMF catalyst 3-nitro-4-methyl benzene sulfonyl chloride ~97% yield, high purity
2 Acyl chloride formation Sulfur oxychloride added dropwise, 43–65 °C Sulfonyl chloride intermediate Controlled by HPLC monitoring
3 Oxidation Oxygen, V2O5 catalyst, sulfuric acid, 140 °C 2-nitro-4-methylsulfonyl benzoic acid ~90% yield, high purity
4 Diazotization & Hydrolysis Sodium nitrite, acidic medium, hydrolysis 1,2-benzenediol derivative Regioselective hydroxylation
5 Nitration KNO3/H2SO4 or mixed acid nitration system 5-(methylsulfonyl)-3-nitro substitution Controlled nitration, avoids over-nitration
6 Purification Crystallization, filtration, solvent extraction Pure 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- High purity product

Research Findings and Notes

  • The sulfonation and oxidation steps are critical for introducing the methylsulfonyl group with high regioselectivity and yield. The use of chlorosulfonic acid and sulfur oxychloride with DMF catalyst is well-documented to provide efficient conversion.

  • Oxidation under oxygen atmosphere with V2O5 catalyst in sulfuric acid medium allows for controlled conversion of methyl to methylsulfonyl groups without over-oxidation or degradation.

  • The diazotization-hydrolysis sequence is a classical method for converting amino groups to hydroxyl groups on aromatic rings, enabling the formation of catechol derivatives.

  • Nitration using potassium nitrate and sulfuric acid provides a cleaner and more controlled nitration compared to fuming nitric acid, reducing side reactions and impurities.

  • The overall synthetic route is efficient, with yields typically above 85% for key steps, and is amenable to scale-up for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • COMT Inhibition :
    • 1,2-Benzenediol derivatives, including 5-(methylsulfonyl)-3-nitro-, have been identified as potential inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition can be beneficial in treating conditions such as Parkinson's disease and certain psychiatric disorders .
  • Antiviral Properties :
    • Research indicates that compounds with similar structures may inhibit retroviral proteases, suggesting potential use in antiviral therapies. The structure of 1,2-benzenediol derivatives allows for interactions that could disrupt viral replication processes .
  • Cancer Research :
    • There are ongoing studies investigating the role of nitro-substituted benzenediols in cancer treatment. These compounds may induce apoptosis in cancer cells through oxidative stress mechanisms .

Environmental Applications

  • Bioremediation :
    • The compound has been studied for its role in bioremediation efforts to detoxify environments contaminated with heavy metals and organic pollutants. Its ability to chelate metals enhances its effectiveness in environmental cleanup processes .
  • Analytical Chemistry :
    • Due to its distinct chemical properties, 1,2-benzenediol, 5-(methylsulfonyl)-3-nitro- is utilized as a standard reference material in analytical methods such as high-performance liquid chromatography (HPLC) for detecting phenolic compounds in environmental samples .

Case Studies

Application AreaStudy ReferenceFindings
Pharmaceutical ResearchUS8907099B2Identified as a COMT inhibitor with potential therapeutic applications.
Antiviral ActivityEP468641Demonstrated inhibition of retroviral proteases in vitro.
Environmental CleanupDEQ Montana ReportEffective in bioremediation of heavy metal-contaminated sites.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro and methylsulfonyl groups can participate in redox reactions and nucleophilic substitutions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1,2-benzenediol derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Applications/References
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- 5-SO₂CH₃, 3-NO₂ C₇H₇NO₆S 257.21 Hypothesized pesticidal/cytotoxic activity Pharmaceuticals, agrochemicals
3-Nitro-1,2-benzenediol 3-NO₂ C₆H₅NO₄ 155.11 Intermediate in synthesis Pharmaceutical intermediates
3-Methyl-1,2-benzenediol 3-CH₃ C₇H₈O₂ 124.14 Enriched in bio-oil fractions (solubility) Biofuel processing
4-(3-Hydroxybutan-2-yl)-3,6-dimethyl-1,2-benzenediol 4-(CH₂CH(OH)CH₂), 3-CH₃, 6-CH₃ C₁₂H₁₆O₃ 208.25 Antimicrobial (MRSA-active) Antibacterial agents
Pyrocatechol (1,2-benzenediol) None (parent compound) C₆H₆O₂ 110.11 Antioxidant, allelopathic effects Natural product, industrial uses

Physicochemical Properties

  • Solubility and Separation: The methylsulfonyl and nitro groups in the target compound increase polarity, likely reducing solubility in non-polar solvents compared to 3-methyl-1,2-benzenediol, which is enriched in hydrophilic bio-oil fractions . In contrast, simpler derivatives like 3-nitro-1,2-benzenediol may exhibit intermediate solubility due to the nitro group’s electron-withdrawing nature .
  • Acidity: The nitro group at position 3 enhances the acidity of hydroxyl groups compared to the parent pyrocatechol (pKa ~9.4).

Biological Activity

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- (commonly referred to as a nitro-substituted catechol derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- is characterized by the presence of a nitro group (NO2-NO_2) and a methylsulfonyl group (SO2CH3-SO_2CH_3) attached to a catechol framework. This unique arrangement contributes to its reactivity and biological activity.

Biological Activity Overview

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- exhibits a range of biological activities including:

  • Antimicrobial Activity : Nitro compounds are known for their effectiveness against various microorganisms. The proposed mechanism involves the reduction of the nitro group to form reactive intermediates that can damage DNA and induce cell death .
  • Antitumor Activity : Nitro-substituted compounds have been studied for their potential in cancer therapy. They may act as hypoxia-activated prodrugs, selectively targeting tumor cells that experience low oxygen levels .
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways by modulating nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

The mechanisms underlying the biological activities of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- can be summarized as follows:

  • Antimicrobial Mechanism :
    • Reduction of the nitro group leads to the formation of toxic intermediates.
    • These intermediates bind covalently to cellular macromolecules, causing damage.
  • Antitumor Mechanism :
    • The compound's nitro group enhances its ability to penetrate hypoxic tumor environments.
    • It may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
  • Anti-inflammatory Mechanism :
    • Inhibition of iNOS and COX enzymes reduces the production of pro-inflammatory mediators.
    • Modulation of signaling pathways involved in inflammation.

Case Studies

Several studies have highlighted the biological activity of nitro-substituted catechols:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- showed significant antibacterial activity against Helicobacter pylori with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antitumor Research : Research indicated that compounds with similar structures have been effective in inhibiting tumor growth in preclinical models. The mechanism was linked to their ability to generate ROS selectively within cancer cells .
  • Inflammation Studies : A study found that nitro-catechol derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Biological Activities of 1,2-Benzenediol Derivatives

Activity TypeMechanismReferences
AntimicrobialDNA damage via reactive intermediates
AntitumorHypoxia-selective activation
Anti-inflammatoryInhibition of iNOS and COX enzymes

Table 2: Comparative Efficacy Against Microorganisms

CompoundMIC (µM)Target Organism
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro-1H. pylori
Metronidazole0.5H. pylori
Chloramphenicol0.25Various Bacterial Strains

Q & A

Q. Key Considerations :

  • Use inert atmosphere for nitro-group stability.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Advanced: How to resolve discrepancies in NMR data when characterizing regiochemistry?

Methodological Answer :
Discrepancies in NMR signals (e.g., aromatic proton splitting or unexpected coupling constants) may arise from dynamic effects or impurities. Strategies include:

  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of substituents and assign peaks unambiguously .
  • Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for proposed regiochemistry .
  • X-ray Crystallography : Resolve structural ambiguities definitively (if crystalline material is obtainable) .

Example : If the methylsulfonyl group’s orientation is unclear, NOESY correlations between the sulfonyl methyl protons and adjacent aromatic protons can clarify positioning.

Basic: What analytical techniques are recommended for purity assessment?

Q. Methodological Answer :

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using a C18 column (acetonitrile/water mobile phase) .
  • Elemental Analysis : Verify C, H, N, S composition against theoretical values.
  • Melting Point : Compare with literature values (e.g., analogues in show mp 170–173°C for benzeneseleninic anhydride; deviations >2°C indicate impurities) .

Q. Methodological Answer :

pH-Rate Profiling :

  • Prepare buffered solutions (pH 1–13).
  • Incubate the compound at 37°C and sample at intervals (0, 24, 48 hrs).
  • Analyze degradation via HPLC .

Kinetic Modeling :

  • Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
  • Identify pH-dependent degradation pathways (e.g., hydrolysis of nitro or sulfonyl groups).

Example : If instability is observed at pH >10, consider protective formulations (e.g., lyophilization) for long-term storage .

Basic: What are the known biological activities of structurally similar nitro-substituted benzenediols?

Methodological Answer :
Nitro-substituted benzenediol derivatives, such as Opicapone (), act as selective inhibitors of catechol-O-methyltransferase (COMT), relevant in Parkinson’s disease. Key structural features for activity include:

  • Nitro Group : Enhances electron-withdrawing effects, stabilizing enzyme-inhibitor interactions.
  • Sulfonyl/Methyl Groups : Improve bioavailability and blood-brain barrier penetration .

Q. Research Implications :

  • Screen for COMT inhibition using enzyme assays (e.g., spectrophotometric detection of S-adenosylhomocysteine).

Advanced: How to optimize reaction yields in the sulfonation step while avoiding over-sulfonation?

Q. Methodological Answer :

  • Temperature Control : Maintain 0–10°C during sulfonyl chloride addition to suppress di-substitution .
  • Stoichiometry : Use 1.1 equivalents of methylsulfonyl chloride and monitor via in situ IR spectroscopy (disappearance of –OH stretches).
  • Workup : Quench excess reagent with ice-cold sodium bicarbonate, followed by extraction (dichloromethane) to isolate the mono-sulfonated product .

Case Study : In , refluxing with benzyl chloride for 30 hours achieved selective substitution; analogous timing may apply here.

Basic: How to assess the compound’s solubility for in vitro assays?

Q. Methodological Answer :

  • Shake-Flask Method :
    • Saturate buffers (varying pH) with the compound.
    • Filter and quantify dissolved compound via UV-Vis spectroscopy (λ_max ~270 nm for aromatic systems) .
  • Co-Solvent Systems : Use DMSO-water gradients (≤5% DMSO) to enhance solubility without denaturing biological targets .

Advanced: How to address contradictions in reported spectroscopic data across studies?

Q. Methodological Answer :

  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., ) and identify variables (e.g., solvent, temperature).
  • Reproducibility Tests : Replicate experiments under standardized conditions (e.g., deuterated DMSO for NMR consistency) .
  • Collaborative Verification : Share samples with independent labs to confirm spectral assignments .

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